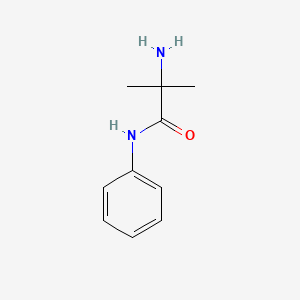

2-amino-2-methyl-N-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYWADDVMGWPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 2-amino-2-methyl-N-phenylpropanamide

The formation of the amide bond between the sterically hindered 2-amino-2-methylpropanoic acid and the relatively weak nucleophile, aniline (B41778), requires robust synthetic strategies. Two primary approaches are considered: direct amination routes and the chemical modification of existing amino acid derivatives.

Direct Amination Routes

Direct amination, in this context, refers to the formation of the N-phenylamide directly from the carboxylic acid of 2-amino-2-methylpropanoic acid. This approach is often challenging due to the steric hindrance around the carbonyl group. However, advances in coupling reagents have provided pathways to achieve this transformation. Reagents commonly employed for difficult amide couplings, such as those involving sterically hindered amino acids, are essential.

These couplings typically involve the in situ activation of the carboxylic acid. For instance, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are effective. peptide.combachem.com These reagents react with the carboxylic acid to form a highly reactive activated ester, which is then susceptible to nucleophilic attack by aniline.

The general mechanism involves the activation of the carboxyl group of a protected 2-amino-2-methylpropanoic acid, followed by the addition of aniline. A base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to deprotonate the aniline and facilitate the reaction. nih.govpeptide.com

Chemical Modifications of Existing Amino Acid Derivatives and Peptide Fragments

An alternative strategy involves the modification of pre-existing derivatives of 2-amino-2-methylpropanoic acid. This can include the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, prior to the introduction of aniline.

For example, the amino acid can first be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride can then be reacted with aniline to form the desired amide. This method, however, requires protection of the amino group of the 2-amino-2-methylpropanoic acid to prevent unwanted side reactions.

Another approach is the pre-formation of an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This stable intermediate can be isolated and then reacted with aniline under basic conditions to yield this compound.

General Amide Formation Strategies Applicable to the Compound

Beyond the specific pathways for this particular molecule, general strategies for amide bond formation are broadly applicable, primarily revolving around condensation reactions and functional group interconversions.

Condensation Reactions

Direct condensation of a carboxylic acid and an amine is the most straightforward approach to amide synthesis, though often challenging for hindered substrates. This reaction typically requires a coupling agent to activate the carboxylic acid. The choice of coupling agent is critical, especially given the steric hindrance of 2-aminoisobutyric acid.

Table 1: Common Coupling Reagents for Hindered Amide Bond Synthesis

| Coupling Reagent | Full Name | Byproducts | Notes |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used for difficult couplings. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | A common and effective coupling reagent. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Powerful reagent, but byproduct is a suspected carcinogen. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| DIC | N,N'-Diisopropylcarbodiimide | Diisopropylurea | Byproduct can be difficult to remove. |

Lewis acid catalysis has also emerged as a powerful method for the direct amidation of unprotected amino acids. researchgate.netnih.gov Catalysts such as those based on boron can facilitate the condensation by activating the carboxylic acid. nih.gov

Functional Group Interconversions

This strategy involves converting the carboxylic acid of 2-amino-2-methylpropanoic acid into another functional group that is more susceptible to reaction with aniline. A classic example is the conversion of the carboxylic acid to an acid chloride, as mentioned previously. Another possibility is the conversion to an ester, followed by aminolysis. However, the direct aminolysis of esters with anilines is often inefficient and may require harsh conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound heavily relies on the careful optimization of reaction conditions to maximize the yield and minimize side products. Key parameters to consider include the choice of solvent, temperature, base, and the specific coupling agent or catalyst used.

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Common solvents for amide coupling reactions include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN). For Lewis acid-catalyzed reactions, solvents that allow for the azeotropic removal of water, such as toluene, can be beneficial. researchgate.net

Temperature: Amide coupling reactions are often performed at room temperature. However, for sluggish reactions involving hindered substrates, elevated temperatures may be necessary. It is crucial to balance the reaction rate with the potential for side reactions or racemization if chiral centers are present.

Base: A non-nucleophilic organic base is typically required to facilitate the deprotonation of the amine and neutralize any acidic byproducts. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used. The stoichiometry of the base is also an important consideration.

Catalysts and Additives: In addition to the primary coupling reagent, additives can be used to enhance the reaction efficiency and suppress side reactions. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) are often added in conjunction with carbodiimide (B86325) coupling reagents like EDC to form a more reactive activated ester and minimize racemization.

Table 2: Illustrative Reaction Conditions for the Synthesis of this compound

| Starting Materials | Coupling Agent/Catalyst | Base | Solvent | Temperature | Illustrative Yield |

|---|---|---|---|---|---|

| N-Boc-2-aminoisobutyric acid, Aniline | HATU | DIPEA | DMF | Room Temp | Good to Excellent |

| N-Boc-2-aminoisobutyric acid, Aniline | EDC/HOBt | NMM | DCM/DMF | 0 °C to Room Temp | Moderate to Good |

| 2-aminoisobutyric acid, Aniline | Boronic Acid Catalyst | - | Toluene (with Dean-Stark) | Reflux | Moderate |

Note: The yields presented are illustrative and can vary significantly based on the specific reaction scale, purity of reagents, and precise experimental conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a comprehensive picture of the atomic connectivity and chemical environment can be established.

The ¹H NMR spectrum of 2-amino-2-methyl-N-phenylpropanamide is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amino groups, as well as the anisotropic effect of the phenyl ring.

A singlet is anticipated for the amide proton (N-H), typically observed in the downfield region. The protons of the phenyl group are expected to appear as a complex multiplet. A broad singlet corresponding to the two protons of the primary amino group (-NH₂) is also predicted. The six protons of the two methyl groups attached to the quaternary carbon are expected to be chemically equivalent, giving rise to a single, sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Amide N-H | 8.0 - 8.5 | Singlet | 1H |

| Phenyl H (ortho, meta, para) | 7.0 - 7.6 | Multiplet | 5H |

| Amino N-H₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

The carbonyl carbon of the amide group is predicted to resonate at the most downfield position due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon attached to the amide nitrogen) being distinguishable. The quaternary carbon bearing the two methyl groups and the amino group will have a characteristic chemical shift, as will the equivalent methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 175 - 180 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| Quaternary C(CH₃)₂ | 55 - 65 |

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, significant cross-peaks would be expected between the protons of the phenyl ring, confirming their connectivity. No other significant correlations are anticipated due to the presence of the quaternary carbon, which isolates the methyl and amino protons from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the phenyl carbons that bear a proton and the methyl carbons. For instance, the singlet from the methyl protons would show a cross-peak to the signal of the methyl carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For this compound, the following key correlations are predicted:

The methyl protons would show a correlation to the quaternary carbon and the amide carbonyl carbon.

The amide proton would show correlations to the ipso-carbon of the phenyl ring and the carbonyl carbon.

The ortho-protons of the phenyl ring would show a correlation to the ipso-carbon.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by absorption bands arising from the vibrations of the amide and amino functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The secondary amide N-H stretch is expected to be a single, sharp band in a similar region. The C=O stretching vibration of the amide (Amide I band) is predicted to be a very strong and sharp absorption around 1680-1640 cm⁻¹. The N-H bending vibration of the secondary amide (Amide II band) is expected in the 1570-1515 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic and methyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 |

| Secondary Amide (-CONH-) | N-H Stretch | 3350 - 3180 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2850 |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1640 |

| Phenyl C=C | C=C Stretch | 1600 - 1450 |

Note: Predicted data is based on typical vibrational frequencies for similar functional groups.

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the phenyl ring are expected to produce strong and sharp signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. The C=O stretch of the amide group (Amide I band) is also expected to be a prominent feature. The symmetric stretching of the C-N bonds and the vibrations of the C-C skeleton will also be observable. The N-H stretching vibrations, while present, are generally weaker in Raman spectra compared to FT-IR.

Predicted Key Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Phenyl Ring | Ring Breathing (symmetric) | ~1000 |

| Amide C=O | C=O Stretch (Amide I) | 1670 - 1630 |

| Phenyl Ring | C=C Stretch | 1610 - 1580 |

| C-N Bonds | C-N Stretch | 1200 - 1100 |

Note: Predicted data is based on typical Raman shifts for similar functional groups.

Potential Energy Distribution (PED) Analysis for Vibrational Band Assignments

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational bands observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration, PED analysis allows for a precise understanding of the molecular motions corresponding to each spectral peak.

For this compound, a theoretical vibrational analysis would reveal characteristic bands associated with its distinct functional groups. The phenyl ring, amide linkage, primary amine, and gem-dimethyl groups all exhibit unique vibrational signatures. A PED analysis would quantify the coupling between these different vibrational modes. For instance, the C=O stretching vibration of the amide group might be coupled with N-H bending and C-N stretching modes.

Below is a representative table of theoretical vibrational frequencies and their assignments based on PED analysis for this compound.

| Wavenumber (cm⁻¹) | Assignment (PED Contribution %) | Vibrational Mode |

| ~3450 | ν(N-H) asym (100%) | Asymmetric N-H stretch (NH₂) |

| ~3350 | ν(N-H) sym (100%) | Symmetric N-H stretch (NH₂) |

| ~3300 | ν(N-H) (98%) | N-H stretch (amide) |

| ~3060 | ν(C-H) arom (99%) | Aromatic C-H stretch |

| ~2970 | ν(C-H) asym (95%) | Asymmetric C-H stretch (CH₃) |

| ~2930 | ν(C-H) sym (96%) | Symmetric C-H stretch (CH₃) |

| ~1670 | ν(C=O) (85%), δ(N-H) (10%) | Amide I band (C=O stretch) |

| ~1600, ~1490 | ν(C=C) arom (90%) | Aromatic C=C stretch |

| ~1540 | δ(N-H) (70%), ν(C-N) (25%) | Amide II band (N-H bend) |

| ~1450 | δ(C-H) asym (88%) | Asymmetric C-H bend (CH₃) |

| ~1370 | δ(C-H) sym (90%) | Symmetric C-H bend (CH₃) |

| ~1240 | ν(C-N) (60%), δ(N-H) (30%) | Amide III band (C-N stretch) |

| ~750, ~690 | γ(C-H) arom (95%) | Out-of-plane C-H bend (monosubstituted phenyl) |

Note: The data presented in this table are theoretical and intended for illustrative purposes, based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The chromophores within this compound are the phenyl ring and the amide group.

The phenyl ring is expected to exhibit π → π* transitions, which are typically observed in the UV region. The presence of substituents on the phenyl ring can influence the wavelength and intensity of these absorptions. The amide group contains a carbonyl group and a nitrogen atom with lone pair electrons, allowing for both n → π* and π → π* transitions. The n → π* transition is generally weaker and occurs at a longer wavelength compared to the π → π* transition.

The expected electronic transitions for this compound are summarized in the table below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Chromophore |

| ~204 | ~7,900 | π → π | Phenyl ring |

| ~255 | ~200 | π → π (benzenoid) | Phenyl ring |

| ~220 | ~10,000 | π → π | Amide |

| ~270 | ~100 | n → π | Amide |

Note: These values are estimations based on the analysis of similar compounds and serve as a representative example.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₈N₂O), the theoretical exact mass can be calculated.

Beyond molecular mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways. The fragmentation of this compound under electron ionization or electrospray ionization would likely involve characteristic cleavages of the amide bond and fragmentations of the aliphatic chain.

A plausible fragmentation pathway could involve the initial loss of the phenylamino (B1219803) group or cleavage adjacent to the carbonyl group. Alpha-cleavage next to the primary amine is also a common fragmentation route for amines.

The table below outlines potential fragments and their corresponding precise m/z values.

| m/z | Chemical Formula | Description of Fragment |

| 206.1419 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion |

| 119.0868 | [C₇H₉N₂]⁺ | Loss of the isobutyryl group |

| 93.0578 | [C₆H₇N]⁺ | Aniline (B41778) cation |

| 86.0657 | [C₄H₈NO]⁺ | Cleavage of the C-C bond adjacent to the phenylamino group |

| 71.0497 | [C₄H₇O]⁺ | Isobutyryl cation |

| 58.0657 | [C₃H₈N]⁺ | Alpha-cleavage at the quaternary carbon |

Note: The fragmentation pathway is proposed based on established principles of mass spectrometry and may vary depending on the ionization technique and conditions.

X-ray Crystallography for Solid-State Molecular Structure

A crystallographic analysis of this compound would reveal the precise spatial arrangement of its constituent atoms. The geometry around the quaternary carbon atom (C2) would be tetrahedral. The amide linkage is expected to be planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. The phenyl ring would be planar.

The following table provides expected bond lengths and angles based on typical values for similar molecular fragments.

| Bond/Angle | Expected Value |

| C=O bond length | ~1.24 Å |

| C-N (amide) bond length | ~1.33 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C-N (amide) bond angle | ~116° |

| O=C-N (amide) bond angle | ~122° |

| C-C-C (tetrahedral) bond angle | ~109.5° |

Note: These are idealized values and actual experimental data may vary.

In the solid state, molecules of this compound would be expected to engage in intermolecular hydrogen bonding. The primary amine (NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the primary amine can act as hydrogen bond acceptors.

These hydrogen bonding interactions would play a crucial role in the crystal packing, likely leading to the formation of extended networks such as chains or sheets. For example, a common hydrogen bonding motif in amides is the formation of a chain where the N-H of one molecule donates a hydrogen bond to the C=O of a neighboring molecule. The primary amine group could further link these chains into a three-dimensional network.

The table below details the potential hydrogen bonding interactions.

| Donor | Acceptor | Type of Interaction |

| N-H (Amide) | O=C (Amide) | Intermolecular N-H···O=C |

| N-H (Amine) | O=C (Amide) | Intermolecular N-H···O=C |

| N-H (Amine) | N (Amine) | Intermolecular N-H···N |

Note: The specific hydrogen bonding network can only be definitively determined through experimental X-ray crystallographic analysis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-amino-2-methyl-N-phenylpropanamide, this would involve calculating the potential energy of various spatial arrangements of its constituent atoms. The geometry with the lowest energy corresponds to the most stable conformation.

Conformational analysis would explore the different spatial orientations (conformers) of the molecule that can arise from the rotation around its single bonds. By calculating the energy of each conformer, a potential energy surface can be mapped, identifying the global minimum (the most stable conformer) and other local minima. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are used to solve the electronic Schrödinger equation, providing a detailed description of the electronic structure of a molecule. For this compound, ab initio calculations would yield information about the molecule's wave function, from which various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can be derived.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A computational analysis of this compound would determine the energies and spatial distributions of its HOMO and LUMO. The shape and location of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Prediction of Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energy values, other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. For this compound, an MEP surface analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net

Typically, red and yellow colors indicate negative potential, associated with electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack. Blue and green colors represent positive potential, usually around hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis provides valuable insights into the molecule's reactivity and its potential for intermolecular interactions. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and understanding the relationship between a molecule's structure and its spectral characteristics.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set. The chemical shifts for the ¹H and ¹³C nuclei of this compound would be calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The resulting data would provide a theoretical NMR spectrum, which can be compared with experimental findings to confirm the molecular structure. A hypothetical data table for predicted chemical shifts is presented below to illustrate the expected output of such a study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C1' | - | 138.0 |

| Phenyl C2'/C6' | 7.5 | 120.0 |

| Phenyl C3'/C5' | 7.3 | 129.0 |

| Phenyl C4' | 7.1 | 124.0 |

| Amide N-H | 8.5 | - |

| Amide C=O | - | 175.0 |

| Quaternary C2 | - | 60.0 |

| Methyl C (on C2) | 1.5 | 25.0 |

| Amino N-H₂ | 2.0 | - |

| Propanamide C3 | 1.2 | 30.0 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a computational study.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, providing insights into the molecule's structural and bonding characteristics. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum for this compound would show characteristic peaks for functional groups such as the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various vibrations of the phenyl ring and the alkyl backbone.

UV-Vis Absorptions: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. For this compound, the calculations would likely reveal π → π* transitions associated with the phenyl ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the amide group. The predicted maximum absorption wavelengths (λmax) and oscillator strengths would characterize the compound's UV-Vis spectrum.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deuba.arnih.gov It provides a detailed picture of charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability. uni-muenchen.deuba.arnih.gov

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of the bonds within the molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge delocalization from a filled (donor) NBO to a vacant (acceptor) NBO. Significant delocalization effects would be expected in this compound, such as:

n → π interactions:* Delocalization of the lone pair electrons on the amide nitrogen and oxygen atoms into the antibonding π* orbital of the carbonyl group. This interaction is characteristic of amides and contributes to the resonance stabilization of the amide bond.

π → π interactions:* Delocalization of the π electrons of the phenyl ring.

Hyperconjugative interactions: Delocalization of electrons from σ bonds (e.g., C-H or C-C bonds) into adjacent empty orbitals.

Interactive Data Table: Hypothetical NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N_amide) | π* (C=O) | 50.0 |

| LP (O) | σ* (N-C_amide) | 5.0 |

| π (C1'-C2') | π* (C3'-C4') | 20.0 |

| σ (C-H_methyl) | σ* (C-N_amide) | 2.5 |

Note: The values in this table are hypothetical and illustrative of the data obtained from NBO analysis.

Exploration of Molecular Dynamics and Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a molecule at its equilibrium geometry, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. frontiersin.org MD simulations model the movement of atoms and molecules by integrating Newton's laws of motion, providing a detailed picture of the conformational landscape and flexibility of the molecule. frontiersin.org

For this compound, an MD simulation would reveal the accessible conformations of the molecule by exploring the rotational freedom around its single bonds. Key dihedral angles to consider would be those governing the orientation of the phenyl group relative to the amide plane and the conformation of the propanamide backbone. The simulation would generate a trajectory of atomic positions over time, from which various properties could be analyzed:

Conformational analysis: Identification of the most stable and populated conformations of the molecule.

Radial distribution functions: To describe the probability of finding one atom at a certain distance from another, which can reveal information about intramolecular hydrogen bonding.

By analyzing the potential energy surface as a function of key dihedral angles, a Ramachandran-like plot could be constructed to visualize the allowed and disallowed conformational regions. This would provide a comprehensive understanding of the molecule's flexibility and the energetic barriers between different conformations.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 2-amino-2-methyl-N-phenylpropanamide, an α,α-disubstituted amino amide, can be conceptually approached through several established synthetic routes for α-amino acids and their derivatives. These pathways, while not explicitly documented for this specific compound, provide a framework for its potential synthesis.

Plausible Synthetic Pathways:

Ugi Multicomponent Reaction: A one-pot synthesis could be envisioned starting from acetone (B3395972), aniline (B41778), a suitable isocyanide, and a carboxylic acid. The Ugi reaction is a powerful tool for generating α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The reaction typically proceeds through the formation of an imine from the ketone and amine, which then reacts with the isocyanide and the carboxylic acid component. wikipedia.org

Strecker Synthesis followed by Amidation: The Strecker synthesis can be adapted to produce α,α-disubstituted amino acids. wikipedia.org Starting with acetone, ammonia, and a cyanide source, 2-amino-2-methylpropanenitrile (B28548) could be formed. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group would yield 2-amino-2-methylpropanoic acid. This amino acid could then be coupled with aniline using standard peptide coupling reagents (e.g., DCC, EDC) to form the desired N-phenylpropanamide.

Bucherer-Bergs Reaction: This reaction provides a route to 5,5-disubstituted hydantoins from a ketone, ammonium (B1175870) carbonate, and a cyanide source. wikipedia.orgalfa-chemistry.com The resulting hydantoin (B18101) from acetone could be hydrolyzed to the corresponding α,α-disubstituted amino acid, which can then be amidated with aniline.

Derivatization Pathways:

The primary amino group and the secondary amide N-H of this compound are the main sites for derivatization.

N-Acylation: The primary amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield N-acyl derivatives.

Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones would lead to the formation of the corresponding Schiff bases (imines). nih.gov This reaction is typically reversible and catalyzed by acid or base.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. For the proposed synthetic pathways of this compound, several key intermediates can be postulated.

In the Ugi Reaction: A plausible mechanism involves the initial formation of an imine from acetone and aniline. This imine is then protonated to form an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, generating a nitrilium ion intermediate. This is then trapped by the carboxylate to form an O-acyl-isoamide, which subsequently rearranges via a Mumm rearrangement to the final stable amide product. wikipedia.orgmdpi.com

In the Strecker Synthesis: The initial step is the formation of an imine from acetone and ammonia. nrochemistry.com This is followed by the nucleophilic addition of a cyanide ion to the imine, forming an α-aminonitrile intermediate. masterorganicchemistry.com This aminonitrile is then hydrolyzed to the amino acid.

Table of Plausible Reactive Intermediates:

| Proposed Pathway | Key Intermediate | Method of Characterization (Hypothetical) |

| Ugi Reaction | Iminium Ion | Spectroscopic methods (NMR, IR) under reaction conditions |

| Ugi Reaction | Nitrilium Ion | Trapping experiments, computational modeling |

| Strecker Synthesis | α-Aminonitrile | Isolation and characterization by NMR, IR, and Mass Spectrometry |

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While no specific kinetic data for the synthesis of this compound has been found, general principles can be applied to the plausible synthetic routes.

In the Strecker synthesis, the rate of formation of the α-aminonitrile would likely depend on the rate of imine formation and the subsequent nucleophilic attack by the cyanide ion. The hydrolysis of the nitrile to the carboxylic acid is typically a slower process that requires harsh conditions (strong acid or base and heat). masterorganicchemistry.com

Table of Hypothetical Kinetic Parameters:

| Reaction Step (Example) | Influencing Factors | Expected Outcome of Increased Factor |

| Imine formation (Ugi/Strecker) | Temperature | Increased reaction rate |

| Imine formation (Ugi/Strecker) | Catalyst (acid/base) | Increased reaction rate |

| Nitrile Hydrolysis (Strecker) | Acid/Base Concentration | Increased reaction rate |

| Nitrile Hydrolysis (Strecker) | Temperature | Increased reaction rate |

Role of Catalysis in Controlling Reaction Efficiency and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity.

For Synthesis:

Lewis Acid Catalysis: In the Strecker synthesis, Lewis acids can be employed to activate the ketone towards nucleophilic attack, thereby increasing the reaction rate and yield. rsc.org

Asymmetric Catalysis: For the synthesis of chiral α,α-disubstituted amino acids, asymmetric catalysts are essential. acs.orgnih.govrsc.org Chiral ligands in combination with metal catalysts can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. rsc.org For instance, catalytic asymmetric Strecker reactions have been developed using various chiral catalysts. wikipedia.org

For Derivatization:

Base Catalysis: In N-acylation reactions, a base is typically used to deprotonate the amino group, increasing its nucleophilicity and facilitating the reaction with the acylating agent.

Acid Catalysis: The formation of Schiff bases is often catalyzed by the addition of a catalytic amount of acid, which protonates the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic.

The development of stereoselective catalytic methods would be of significant importance for accessing enantiomerically pure forms of this compound, which is crucial for applications in medicinal chemistry and materials science. nih.gov

Synthesis and Exploration of Structural Derivatives and Analogues

Design Principles for Modifying the 2-amino-2-methyl-N-phenylpropanamide Framework

The modification of the this compound scaffold is guided by established principles of medicinal chemistry and chemical biology. The primary objectives of such modifications are to systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These alterations can, in turn, influence its interactions with biological systems.

Introduction of Substituents on the Phenyl Ring for Electronic and Steric Modulation

The phenyl ring of this compound is a prime target for introducing structural diversity. By adding substituents at the ortho, meta, or para positions, it is possible to exert fine control over the electronic and steric nature of the molecule. libretexts.org

Electronic Effects: The electronic properties of the phenyl ring can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) increase the electron density of the phenyl ring. This can enhance cation-π interactions and potentially influence the compound's binding affinity to biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) decrease the electron density of the ring. This can alter the acidity of the N-H proton of the amide and affect hydrogen bonding patterns.

Steric Effects: The size and shape of the molecule can be adjusted by introducing bulky substituents. This steric hindrance can be used to control the molecule's conformation and to probe the spatial requirements of a binding site. For example, a bulky tert-butyl group will have a more significant steric impact than a smaller methyl group.

The following interactive table summarizes the effects of various substituents on the phenyl ring:

Interactive Data Table: Phenyl Ring Substituents| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -OCH3 | para | Electron-donating | Moderate |

| -Cl | para | Electron-withdrawing | Moderate |

| -NO2 | meta | Electron-withdrawing | Moderate |

| -CH3 | ortho | Electron-donating | Moderate |

| -C(CH3)3 | para | Electron-donating | High |

Modifications at the Amide Nitrogen and Amino Group

The amide and amino groups are crucial functional groups that can be modified to alter the compound's properties. libretexts.org

Amide Nitrogen Modifications: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. chemrevise.org This N-alkylation or N-arylation can have several consequences:

Hydrogen Bonding: It removes a hydrogen bond donor, which can significantly impact binding to target molecules.

Conformational Rigidity: The introduction of substituents can restrict the rotation around the C-N amide bond, leading to a more rigid structure.

Lipophilicity: Adding alkyl groups will generally increase the lipophilicity of the compound.

Amino Group Modifications: The primary amino group is a versatile handle for a wide range of chemical transformations. nih.govnih.gov

Acylation: Reaction with acylating agents can introduce new amide bonds, creating more complex structures.

Alkylation: Reductive amination or reaction with alkyl halides can lead to secondary or tertiary amines, altering the basicity and hydrogen bonding capacity of the nitrogen.

Sulfonylation: The formation of sulfonamides can introduce a tetrahedral geometry and strong hydrogen bond accepting groups.

Enantioselective Synthesis and Stereochemical Control of Chiral Derivatives

The this compound molecule contains a stereocenter at the α-carbon, meaning it can exist as two enantiomers. The three-dimensional arrangement of atoms is often critical for biological activity, making the enantioselective synthesis of this compound and its derivatives a key consideration. rsc.orgnih.gov

Several strategies can be employed for the enantioselective synthesis of α,α-disubstituted amino acids and their derivatives:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to favor the formation of one enantiomer over the other. acs.org Cinchona alkaloid-based catalysts have shown promise in similar asymmetric syntheses. acs.org

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govrsc.orgthieme.de

The ability to control the stereochemistry at the α-carbon allows for the synthesis of stereochemically pure derivatives, which is essential for understanding structure-activity relationships.

Advanced Applications in Chemical Sciences and Materials Technology

Utilization as a Building Block in the Synthesis of Complex Organic Architectures

Amino acids are widely recognized as valuable chiral building blocks in organic synthesis. nih.gov The specific class to which 2-amino-2-methyl-N-phenylpropanamide belongs, α,α-disubstituted amino acids, imposes significant conformational constraints, making them particularly useful for constructing well-defined molecular architectures. This structural rigidity is highly sought after in the design of peptidomimetics, catalysts, and other complex organic molecules.

The synthetic utility of related amino-alcohol and amino-amide structures has been demonstrated in the preparation of various heterocyclic and chiral compounds. For instance, the related compound 2-amino-2-methyl-1-propanol (B13486) serves as a crucial intermediate or building block for synthesizing substituted amino products, bis(oxazoline) ligands, and oxazolidines. chemicalbook.com Similarly, substituted 2-amino-N-phenylbenzamides, which share the N-phenyl amide moiety, have been synthesized and evaluated for various biological activities, showcasing the accessibility and modularity of this class of compounds. researchgate.net The presence of the N-phenyl group and the propanamide backbone in this compound makes it an attractive starting point for synthesizing more elaborate molecules, where the phenyl ring can be further functionalized or the amide and amine groups can participate in a variety of coupling reactions to build larger, more complex structures.

Exploration in Supramolecular Chemistry and Self-Assembly Phenomena

The self-assembly of small molecules into highly ordered supramolecular structures is a powerful bottom-up approach for creating novel functional materials. mdpi.com Amino acids and their derivatives are exceptional candidates for this purpose due to their inherent chirality, biocompatibility, and capacity for forming multiple non-covalent interactions. mdpi.com The structure of this compound contains all the necessary components—hydrogen bond donors (amine, amide N-H), a hydrogen bond acceptor (amide C=O), and an aromatic ring—to engage in the specific intermolecular interactions that drive self-assembly. nih.gov

Low-molecular-weight gelators (LMWGs) based on amino acids and peptides are a versatile class of compounds that can self-assemble in solution to form three-dimensional fibrillar networks, entrapping the solvent to create supramolecular gels. nih.gov This gelation process is driven by a delicate balance of non-covalent interactions.

Research has shown that chemically modifying amino acids, for example by attaching aromatic units like 9-fluorenylmethyloxycarbonyl (Fmoc) or naphthalene, provides a strong driving force for self-assembly due to π-stacking and hydrophobic interactions. mdpi.comreading.ac.uk These interactions, in concert with the hydrogen bonding between the amino acid components, lead to the formation of nanofibers that constitute the gel matrix. For example, a glycosylated amino acid derivative has been shown to form supramolecular gels in various solvents through a combination of π–π stacking, multiple hydrogen bonds, and van der Waals interactions. rsc.org Similarly, the self-assembly of the aromatic amino acid tyrosine in an organic solvent leads to the formation of a supramolecular gel composed of nanofibrils. nih.govacs.org Given that this compound possesses both a phenyl group and hydrogen-bonding moieties, it is a prime candidate for designing new LMWGs, where the interplay between π-π stacking of the phenyl rings and hydrogen bonding of the amide backbone could lead to gel formation.

The formation of ordered supramolecular architectures is fundamentally governed by a variety of non-covalent interactions. nih.gov These weak and reversible forces, including hydrogen bonds, π-π stacking, van der Waals forces, and hydrophobic interactions, direct the spontaneous organization of molecules into complex and functional structures. nih.govrsc.org

In the context of amino acid derivatives, these interactions are paramount. Computational and experimental studies on the self-assembly of tyrosine, for instance, have confirmed that hydrogen bonding and π-π stacking are the prominent forces responsible for the formation of fibrillar networks. nih.govacs.org The phenyl group in this compound can readily participate in π-π stacking interactions, an attractive, noncovalent interaction between aromatic rings. Simultaneously, the primary amine (-NH2) and the secondary amide (-NH- and C=O) groups are ideal sites for forming extensive intermolecular hydrogen-bonding networks. The interplay of these directed interactions can link individual molecules into well-defined assemblies, clusters, and ultimately, new functional materials. mdpi.com

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Amino Acid Derivatives

| Interaction Type | Description | Potential Role in this compound Assembly |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The amine (-NH2) and amide (-NH-C=O) groups can form extensive directional hydrogen bond networks, crucial for forming fibrous structures. |

| π-π Stacking | An attractive, noncovalent interaction between the electron clouds of adjacent aromatic rings. | The N-phenyl group can stack with those of neighboring molecules, promoting one-dimensional growth of the assembly. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution and exclude water molecules. | The methyl groups and the phenyl ring contribute to the molecule's hydrophobicity, which can drive aggregation in polar solvents. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces provide overall stabilization to the self-assembled structure by acting between all atoms in close proximity. nih.gov |

Role in the Production of Specialty Chemicals

The unique chemical properties of amino acid derivatives make them suitable for use in a range of specialty chemical applications. For example, the related amino alcohol, 2-amino-2-methyl-1-propanol, is utilized as a pH buffer, a pigment dispersant in paints, and a corrosion inhibitor in metalworking fluids. atamanchemicals.com It is also used in the formulation of cosmetics to establish and maintain the pH of the product. atamanchemicals.com

While specific large-scale applications for this compound are not widely documented, its structural features suggest potential in similar areas. The basicity of the primary amine group allows it to act as a pH neutralizer or buffer. The combination of a hydrophilic amino group and a hydrophobic phenyl group gives the molecule amphiphilic character, suggesting potential as a surfactant or emulsifier. Furthermore, its ability to coordinate with metal ions could be exploited in applications such as catalysis or the formulation of specialty coatings and fluids.

Potential as Precursors for Advanced Materials (e.g., polymers, functional materials)

The self-assembly of amino acid derivatives into ordered nanostructures is a key pathway to creating advanced functional materials. nih.gov These materials can have applications in fields ranging from tissue engineering to bioelectronics. mdpi.com The propensity of molecules like this compound to form ordered assemblies through non-covalent interactions makes them excellent precursors for supramolecular polymers. mdpi.com

The structure of this compound contains functional groups (a primary amine) that can be polymerized through conventional methods to form novel polyamides or other polymers. The incorporation of the rigid α,α-disubstituted amino acid moiety into a polymer backbone could impart unique conformational properties, leading to materials with controlled folding behavior, similar to peptides. Furthermore, the self-assembly of this molecule could be used to create templates for the synthesis of other materials or to produce functional materials directly, such as conductive nanowires or platforms for controlled release applications. nih.gov The combination of a peptide-like backbone with an aromatic group offers possibilities for creating materials that are both structurally well-defined and possess interesting electronic or optical properties.

Future Directions and Emerging Research Avenues for 2 Amino 2 Methyl N Phenylpropanamide

The landscape of chemical synthesis and drug discovery is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For the compound 2-amino-2-methyl-N-phenylpropanamide and its derivatives, future research is poised to leverage cutting-edge technologies and methodologies. These emerging avenues promise not only to refine the synthesis and understanding of this chemical entity but also to unlock its full potential through the exploration of novel derivatives and applications. The following sections outline key areas of future research, from green chemistry to artificial intelligence, that will shape the trajectory of this compound's development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-methyl-N-phenylpropanamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-2-methylpropanamide with phenyl isocyanate or via coupling agents like EDC/HOBT. Optimization involves adjusting stoichiometry, temperature (e.g., 50–80°C), and catalysts (e.g., DMAP). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

- Characterization : Confirm structure using H/C NMR (amide proton at δ 6.5–7.5 ppm, quaternary carbon at δ 35–40 ppm) and HRMS (theoretical m/z 178.23 for CHNO) .

Q. How should researchers ensure purity and structural fidelity of this compound during synthesis?

- Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

- Validation : Cross-validate using FT-IR (amide I band at ~1650 cm) and elemental analysis (C: 67.39%, H: 7.91%, N: 15.72%) to confirm stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Approach : Conduct dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to validate activity. For example, discrepancies in enzyme inhibition (IC values) may arise from differences in substrate concentrations or assay buffers .

- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to compare inter-study variability. Include positive controls (e.g., fentanyl for opioid receptor studies) to benchmark activity .

Q. How can computational methods enhance the study of this compound’s interaction with biological targets?

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like opioid receptors or cytochrome P450 enzymes. Validate using MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- High-Throughput Screening : Use fragment-based libraries to identify synergistic effects. For example, screen against kinase panels (e.g., KinomeScan) to map off-target interactions .

Q. What experimental design considerations are critical when comparing this compound with structural analogs?

- Structural Modifications : Systematically vary substituents (e.g., methyl → trifluoromethyl on the phenyl ring) to assess SAR. Use X-ray crystallography to resolve steric effects on binding pockets .

- Activity Profiling : Employ parallel artificial membrane permeability assays (PAMPA) to compare bioavailability. For CNS-targeted studies, measure logP (calculated ~1.8) and BBB permeability (MDCK-MDR1 cells) .

Data Analysis and Optimization

Q. How can researchers optimize synthetic routes for scale-up without compromising purity?

- Process Chemistry : Transition from batch to flow chemistry for better heat/mass transfer. Use green solvents (e.g., cyclopentyl methyl ether) to improve sustainability. Monitor reaction progression in real-time via inline FT-IR .

Q. What analytical techniques are most effective for detecting degradation products of this compound?

- Stability Studies : Perform accelerated degradation (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS. Major degradants include hydrolyzed amide (2-amino-2-methylpropanoic acid) and oxidized phenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.